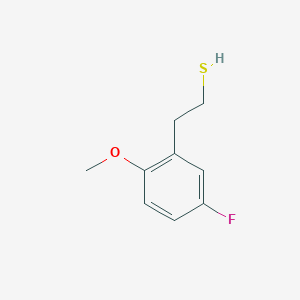

2-(3-Fluoro-6-methoxyphenyl)ethanethiol

Description

2-(3-Fluoro-6-methoxyphenyl)ethanethiol is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with a fluorine atom at position 3 and a methoxy group (-OCH₃) at position 6, attached to an ethanethiol (-CH₂CH₂SH) moiety. Its molecular formula is C₉H₁₁FO₂S, with a molar mass of 202.25 g/mol (calculated). The thiol group (-SH) confers reactivity, enabling applications in coordination chemistry, pharmaceutical intermediates, and materials science. The electron-withdrawing fluorine and electron-donating methoxy groups create a unique electronic environment, influencing acidity, solubility, and binding properties.

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-11-9-3-2-8(10)6-7(9)4-5-12/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHWFZCQBKDDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methoxyphenyl)ethanethiol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluoro-6-methoxybenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-6-methoxyphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of disulfides or sulfonic acids.

Reduction: Formation of thiolate anions.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-6-methoxyphenyl)ethanethiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-6-methoxyphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins or enzymes, potentially altering their activity. The fluoro and methoxy groups may also influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

2-(Phenylthio)ethanethiol (C₈H₁₀S₂; 170.29 g/mol)

- Structure : Features a phenylthio (-S-C₆H₅) group instead of a substituted phenyl ring.

- Key Differences :

- Acidity : The thiol group in 2-(3-Fluoro-6-methoxyphenyl)ethanethiol is likely more acidic due to the electron-withdrawing fluorine, whereas 2-(phenylthio)ethanethiol’s acidity is modulated by the adjacent thioether group.

3,5-Difluorophenyl Derivatives (e.g., )

- Structure: Compounds like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (C₂₁H₁₈F₂N₆O₃; 428.3 g/mol) feature dual fluorine atoms and hydroxy-acetyl groups.

- Key Differences: The 3,5-difluoro substitution enhances lipophilicity and metabolic stability compared to the monofluoro target compound. The hydroxy-acetyl group introduces hydrogen-bonding capability, absent in the methoxy-substituted target .

Physicochemical Properties

Notes:

- The target compound’s estimated pKa is lower than unsubstituted ethanethiol (pKa ~10) due to fluorine’s electron-withdrawing effect.

- The dimethylamino derivative () exhibits high aqueous solubility from its ionic hydrochloride salt, unlike the neutral thiols .

Target Compound

3,5-Difluorophenyl Analogs ()

- Method : Coupling reactions using HATU/DIEA, followed by chiral chromatography (Chiralpak® OD) for isomer separation .

- Contrast : The target compound’s synthesis may avoid chiral resolution steps unless stereocenters are introduced.

2-(Phenylthio)ethanethiol

- Method : Thiolation of phenyl disulfides or Grignard reactions, differing from the target’s likely route .

Biological Activity

2-(3-Fluoro-6-methoxyphenyl)ethanethiol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁FOS

- Molecular Weight : Approximately 188.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine and methoxy groups in its structure contributes to its lipophilicity, enhancing membrane permeability and bioavailability.

Key Mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate cell proliferation and apoptosis, suggesting possible applications in cancer therapy.

Biological Activities

Recent studies have investigated the biological activities of this compound across various models. Below are some notable findings:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has demonstrated effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In vitro assays have shown that the minimum inhibitory concentration (MIC) values for these pathogens are within the range of 50 to 100 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa, A549) revealed that this compound induces significant cell death. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 30 µM for HeLa cells and 25 µM for A549 cells, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL |

| Antimicrobial | Escherichia coli | 75 µg/mL |

| Antimicrobial | Candida albicans | 100 µg/mL |

| Cytotoxicity | HeLa | 30 µM |

| Cytotoxicity | A549 | 25 µM |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiols, including this compound. The results indicated a strong correlation between the structural features of thiols and their antimicrobial potency, highlighting the significance of fluorinated compounds in drug design .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on lung and cervical cancer cell lines. Results showed that treatment with the compound led to cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of mitotic progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.